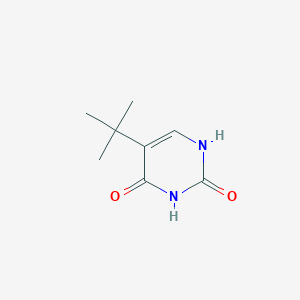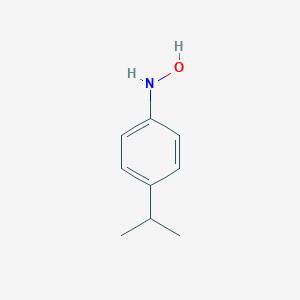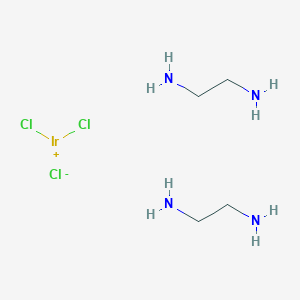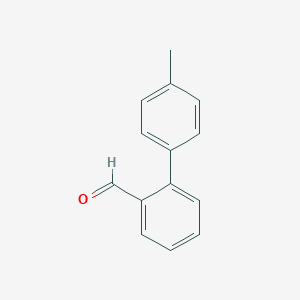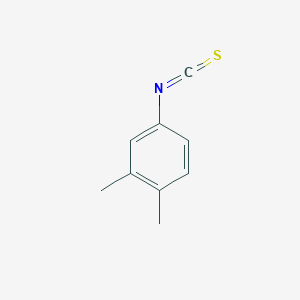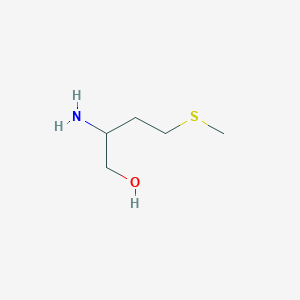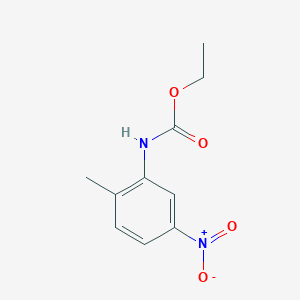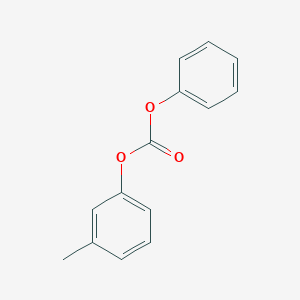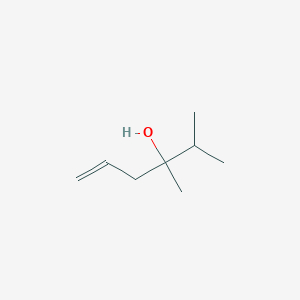
2,3-Dimethyl-5-hexen-3-ol
説明
2,3-Dimethyl-5-hexen-3-ol is not directly mentioned in the provided papers, but we can infer some information based on related compounds and their chemical behavior. The papers discuss various methyl-substituted hexenes, hexadienes, and other related compounds, which can provide insights into the chemical properties and reactivity of 2,3-Dimethyl-5-hexen-3-ol.
Synthesis Analysis
The synthesis of compounds related to 2,3-Dimethyl-5-hexen-3-ol involves several steps, including isomerization, addition reactions, and cyclization. For instance, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates starts with a reaction between 3-methyl-2-buten-1-ol and triethyl orthoacetate, followed by the addition of carbon tetrahalides . Similarly, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid involves isomerization of a CC bond in a precursor compound . These methods could potentially be adapted for the synthesis of 2,3-Dimethyl-5-hexen-3-ol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-Dimethyl-5-hexen-3-ol has been characterized using various spectroscopic techniques. For example, the photoisomerization product of 5-hexen-2-one was analyzed using ultraviolet, infrared, nuclear magnetic resonance, and mass spectra . The crystal and molecular-electronic structure of dimethyl-substituted benzenesulfonyl chlorides were determined by X-ray single-crystal diffraction and quantum-chemical calculations . These techniques could be employed to analyze the molecular structure of 2,3-Dimethyl-5-hexen-3-ol.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 2,3-Dimethyl-5-hexen-3-ol has been studied. For example, the dimerization of 2,5-dimethyl-2,4-hexadiene under Lewis acid catalysis resulted in a bicyclic compound, indicating the potential for complex reaction pathways . The photochemistry of 5-hexen-2-one showed stability towards photolysis, which may suggest that 2,3-Dimethyl-5-hexen-3-ol could also exhibit stability under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,3-Dimethyl-5-hexen-3-ol can be deduced from their structural analogs. For instance, the peroxyl-radical-scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogs was investigated, indicating antioxidant properties . The crystal structure of a complex dimethyl-substituted cyclohexenone was characterized, providing information on molecular conformation and intramolecular hydrogen bonding . These studies can give an idea of the potential antioxidant activity and structural characteristics of 2,3-Dimethyl-5-hexen-3-ol.
科学的研究の応用
Catalytic Synthesis and Environmental Applications
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) Polyoxymethylene dimethyl ethers (OME3–5) are emerging as appealing oxygenated fuels, potentially substituting standard diesel in engines with minor modifications. Their combustion is associated with reduced hazardous exhaust emissions, notably decreasing soot formation due to the absence of C-to-C bonds. This characteristic facilitates higher exhaust gas recirculation rates, curtailing NOx emissions. Contemporary research is vested in streamlining production processes by employing simpler reactants, fewer steps, and reduced energy consumption, alongside exploring efficient catalysts and understanding the reaction mechanisms in-depth (Baranowski, Bahmanpour, & Kröcher, 2017).
Biomass Conversion and Material Synthesis
Conversion of Plant Biomass to Furan Derivatives 5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derivable from plant biomass, including hexose carbohydrates and lignocellulose. It's posited as a potential alternative to non-renewable hydrocarbon sources, signaling a transformative shift in the chemical industry. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, could extensively replace petroleum-based feedstocks, heralding a significant shift towards a more sustainable and eco-friendly chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Alternative Fuels and Emission Reduction
Dimethyl Ether (DME) in Compression Ignition Engines Dimethyl-ether (DME) is gaining traction as a promising alternative to conventional diesel fuel, particularly for compression ignition (CI) engines. It's characterized by lower emissions (NOx, HC, CO) and minimal PM emissions due to its molecular structure. Moreover, DME's superior atomization and vaporization properties compared to diesel allow for a higher exhaust gas recirculation rate without increasing soot emission. Despite these advantages, challenges persist, such as enhancing its calorific value, engine durability, and reducing NOx emissions, necessitating further research (Park & Lee, 2014).
Potential in Pharmaceutical and Cosmetic Industries
Nerolidol A Multifaceted Sesquiterpene Alcohol
Nerolidol, a sesquiterpene alcohol with a floral odor, is widely utilized in various industries, including cosmetics (shampoos, perfumes) and non-cosmetic products (detergents, cleansers). Recognized by the FDA as a food flavoring agent, nerolidol's extensive use has spurred research into its medicinal properties, uncovering a myriad of pharmacological and biological activities. These discoveries underscore nerolidol's potential as a chemical or drug candidate in agriculture and medicine (Chan et al., 2016).
Biopolymer Modification and Industrial Applications
Xylan Derivatives and Their Application Potential The chemical modification of xylan paves the way for innovative biopolymers with tailored properties. By manipulating functional groups, degree of substitution, and substitution patterns, a diverse array of xylan ethers and esters with specific characteristics can be synthesized. Xylan esters, for instance, can form spherical nanoparticles down to 60 nm, potentially revolutionizing drug delivery applications. Additionally, cationic xylan derivatives hold promise in various industrial applications, including as paper strength additives and antimicrobial agents (Petzold-Welcke et al., 2014).
Safety and Hazards
作用機序
Target of Action
This compound is a type of organic compound and is often used in the synthesis of other organic compounds .
Mode of Action
It is known that this compound can interact with other substances during the synthesis of other organic compounds .
Biochemical Pathways
It is known that this compound can participate in various chemical reactions during the synthesis of other organic compounds .
Pharmacokinetics
It is known that this compound has a molecular weight of 12821 and a density of 0834±006 g/cm3 .
Result of Action
It is known that this compound can contribute to the synthesis of other organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-5-hexen-3-ol. For instance, it is known that this compound is a colorless liquid at room temperature and has a fragrant smell . It is soluble in alcohol and ether solvents, but insoluble in water . Therefore, the presence of these solvents can affect the compound’s action and stability.
特性
IUPAC Name |
2,3-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJSFXFOXFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941329 | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-hexen-3-ol | |
CAS RN |
19550-90-4 | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






